molecular formula C14H11BN2O2S B13438790 [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid

[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid

Cat. No.: B13438790
M. Wt: 282.1 g/mol
InChI Key: NATNASKGEVWEHX-UHFFFAOYSA-N
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Description

[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of a pyridine-thioamide with an α-haloketone to form the thiazole ring. This intermediate is then coupled with a boronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In organic synthesis, [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in cross-coupling reactions to form carbon-carbon bonds.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.

Industry: In materials science, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures .

Mechanism of Action

The mechanism by which [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. This interaction can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access. The pyridinyl-thiazolyl moiety can further enhance binding affinity and specificity by interacting with additional sites on the target molecule .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the pyridinyl-thiazolyl moiety, making it less specific in its interactions.

    [4-(2-Pyridin-2-yl)phenyl]boronic acid: Similar structure but lacks the thiazole ring, which may affect its binding properties.

    [4-(1,3-Thiazol-4-yl)phenyl]boronic acid: Similar structure but lacks the pyridine ring, which may influence its reactivity and applications.

Uniqueness: [4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid is unique due to the presence of both pyridinyl and thiazolyl groups, which confer enhanced binding specificity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H11BN2O2S

Molecular Weight

282.1 g/mol

IUPAC Name

[4-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C14H11BN2O2S/c18-15(19)11-6-4-10(5-7-11)13-9-20-14(17-13)12-3-1-2-8-16-12/h1-9,18-19H

InChI Key

NATNASKGEVWEHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3)(O)O

Origin of Product

United States

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